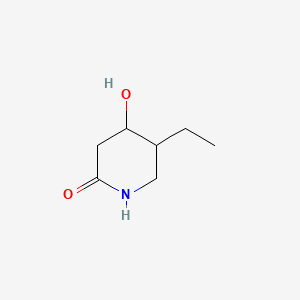

5-Ethyl-4-hydroxypiperidin-2-one

Description

5-Ethyl-4-hydroxypiperidin-2-one is a piperidinone derivative characterized by a six-membered lactam ring with an ethyl substituent at position 5 and a hydroxyl group at position 3. This compound belongs to the class of cyclic amides, which are of interest in medicinal chemistry and organic synthesis due to their structural rigidity and hydrogen-bonding capabilities.

Propriétés

Numéro CAS |

102014-75-5 |

|---|---|

Formule moléculaire |

C7H13NO2 |

Poids moléculaire |

143.186 |

Nom IUPAC |

5-ethyl-4-hydroxypiperidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-2-5-4-8-7(10)3-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10) |

Clé InChI |

CPFUCPCVUZBTNN-UHFFFAOYSA-N |

SMILES |

CCC1CNC(=O)CC1O |

Synonymes |

5-Ethyl-4-hydroxypiperidin-2-one |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following comparison focuses on 5-Ethyl-4-hydroxypiperidin-2-one and two related piperidine derivatives from the evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity: 5-Ethyl-4-hydroxypiperidin-2-one: The ethyl group may enhance lipophilicity, while the hydroxyl group at position 4 could improve solubility in polar solvents. This balance might make it suitable for drug delivery systems. Its high purity (≥95%) supports rigorous research standards. Ethyl 2-(piperidin-4-yl)acetate : The ester functional group enables hydrolysis to carboxylic acids, making it a versatile intermediate in peptide coupling or prodrug design.

Physicochemical Properties: Hydrogen Bonding: The hydroxyl group in 5-Ethyl-4-hydroxypiperidin-2-one and 5-(Hydroxymethyl)-5-phenylpiperidin-2-one enhances hydrogen-bond donor capacity compared to the ester in Ethyl 2-(piperidin-4-yl)acetate. LogP Predictions: Ethyl 2-(piperidin-4-yl)acetate likely has a higher LogP (lipophilicity) due to its ester group, whereas hydroxyl-containing analogs may exhibit lower LogP values, favoring aqueous solubility .

Synthetic Utility :

- 5-(Hydroxymethyl)-5-phenylpiperidin-2-one : Used in asymmetric synthesis and chiral resolution due to its stereogenic centers.

- Ethyl 2-(piperidin-4-yl)acetate : Employed in stepwise alkylation or amidation reactions, as evidenced by its use with coupling agents like EDC·HCl and HOBt.

Research Findings and Limitations

- Gaps in Data : The evidence lacks direct studies on 5-Ethyl-4-hydroxypiperidin-2-one, necessitating extrapolation from analogs. For example, the ethyl group’s steric effects in this compound may differ from the phenyl group in , altering binding affinities in hypothetical drug targets.

- Contradictions: No direct contradictions exist, but the absence of overlapping data (e.g., solubility, melting point) limits precise comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.